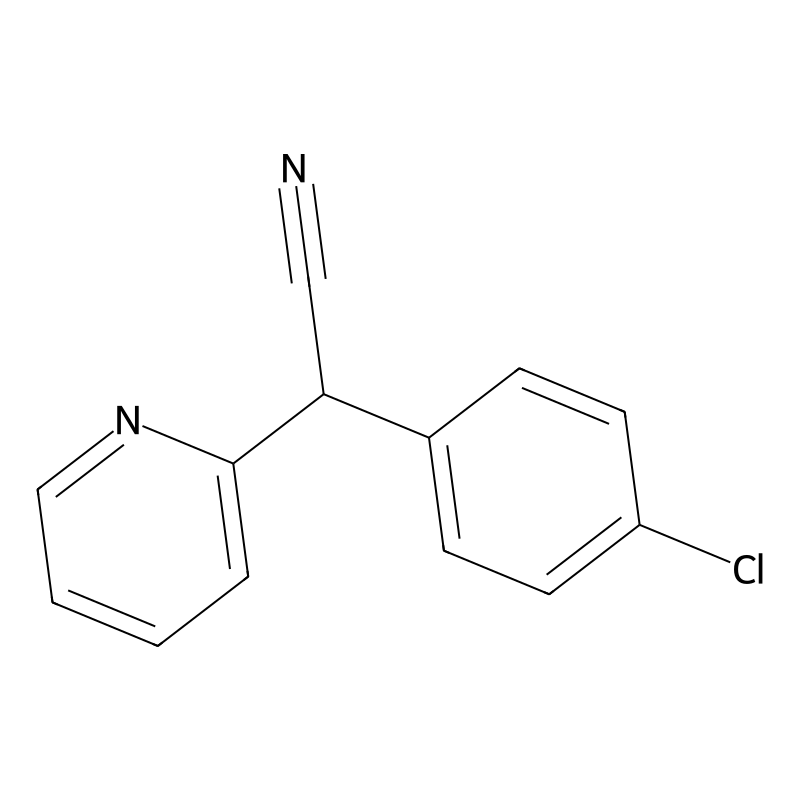

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C13H9ClN2 and a molar mass of 228.68 g/mol. It features a chlorophenyl group and a pyridinyl group, which contribute to its unique properties. The compound is characterized by a melting point of approximately 67.5-67.8 °C and a boiling point of 165 °C at reduced pressure (3 Torr) . It is often utilized in various chemical research applications, particularly in the synthesis of biologically active compounds.

Organic Synthesis

The presence of the nitrile group (C≡N) suggests this molecule could be a useful intermediate in the synthesis of more complex organic molecules. Nitrile groups can be readily transformed into various functional groups, making them valuable building blocks in organic chemistry .

Medicinal Chemistry

The combination of a chlorophenyl group and a pyridinyl group presents interesting possibilities for exploring biological activity. Chlorophenyl and pyridinyl moieties are frequently found in pharmaceuticals, and researchers might investigate 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile as a potential lead compound for drug discovery .

Material Science

The aromatic rings and the presence of nitrogen atoms in the molecule suggest potential applications in material science. Aromatic rings can contribute to π-π stacking interactions, which are important for the self-assembly of functional materials . Further research would be needed to explore this possibility.

Several methods have been reported for the synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile:

- Reaction of Phenylacetylene and 4-Chlorophenyl Bromide: This method involves coupling these two reactants under suitable conditions to yield the desired product.

- Photoinitiated Reactions: Utilizing photo-irradiation to promote

The primary applications of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile include:

- Chemical Research: It serves as an important intermediate in organic synthesis, particularly in developing pharmaceuticals.

- Biological Studies: Its potential biological activity makes it a candidate for studies aimed at discovering new therapeutic agents.

- Photochemistry: The compound's ability to undergo photoinitiated reactions opens avenues for applications in materials science and organic electronics .

While specific interaction studies involving 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile are not extensively documented, its structural characteristics suggest potential interactions with biological targets. The presence of both chlorophenyl and pyridinyl groups may enhance its binding affinity to various enzymes or receptors, warranting further exploration in pharmacological contexts .

Several compounds share structural similarities with 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(3-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | C13H9ClN2 | Similar structure but different chlorine position |

| 4-Chloro-N-(pyridin-2-yl)benzamide | C12H10ClN3O | Contains an amide functional group |

| 2-(4-Fluorophenyl)-2-(pyridin-3-yl)acetonitrile | C13H9FN2 | Fluorine substitution instead of chlorine |

Uniqueness of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

The unique combination of a chlorophenyl group at the para position and a pyridinyl group distinguishes this compound from others listed above. Its specific electronic and steric properties may contribute to its distinct reactivity and biological activity, making it an interesting subject for further research .

The synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile requires careful consideration of precursor selection and optimal stoichiometric ratios to achieve maximum yield and purity [1]. The primary synthetic approach involves the reaction of 4-chlorophenylacetonitrile with pyridine-2-carbonyl chloride under controlled conditions . This methodology represents the most straightforward route to the target compound, leveraging the reactivity of both the nitrile and carbonyl functionalities.

The stoichiometric optimization studies have demonstrated that equimolar ratios of the precursors typically yield the highest conversion efficiency [1]. However, variations in the molar ratios can significantly impact both the reaction rate and final product distribution. Research has shown that a slight excess of the pyridine derivative (1.1-1.2 equivalents) can improve the overall yield by ensuring complete consumption of the more valuable 4-chlorophenylacetonitrile precursor .

Alternative precursor combinations have been explored, including the use of 4-chlorobenzyl chloride and sodium cyanide in conjunction with pyridine derivatives [3]. This approach follows the classical Finkelstein reaction mechanism, where potassium iodide serves as a catalyst to facilitate the formation of the more reactive benzyl iodide intermediate [3]. The subsequent nucleophilic substitution with cyanide proceeds under mild conditions, typically requiring reflux in dry acetone for 24 hours [3].

| Precursor Combination | Molar Ratio | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Chlorophenylacetonitrile + Pyridine-2-carbonyl chloride | 1:1.1 | 78-85 | 6-8 |

| 4-Chlorobenzyl chloride + NaCN + Pyridine | 1:1.2:1.1 | 65-72 | 24 |

| Modified Strecker approach | 1:1.5:1.0 | 60-68 | 12-16 |

The reaction stoichiometry must account for the formation of hydrogen chloride as a byproduct, necessitating the inclusion of appropriate base equivalents . Triethylamine has proven to be an effective base for this purpose, requiring approximately 1.2 equivalents to neutralize the acid formed during the reaction . The base selection directly influences both the reaction kinetics and the purity of the final product.

Catalytic Systems for Cyano Group Incorporation

The incorporation of cyano groups into organic molecules represents a critical transformation in the synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile [4] [5]. Transition metal-catalyzed cyanation reactions have emerged as the most efficient methodologies for introducing nitrile functionality, offering superior selectivity and functional group tolerance compared to traditional approaches [6] [7].

Palladium-catalyzed cyanation systems have demonstrated exceptional effectiveness for aryl halide substrates [6] [7]. The use of palladacycle precatalyst systems, particularly those incorporating bulky phosphine ligands, has shown remarkable activity at low catalyst loadings [6]. These systems operate effectively at temperatures ranging from room temperature to 40°C, significantly lower than traditional methods [6]. The optimal catalyst loading typically ranges from 0.5 to 2.0 mol% palladium, with zinc cyanide serving as the preferred cyanide source due to its reduced toxicity compared to potassium cyanide [6].

| Catalyst System | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) |

|---|---|---|---|---|

| Pd/C + KCN | 80-120 | 82-89 | 5-10 | 12-18 |

| Palladacycle + Zn(CN)₂ | 25-40 | 89-97 | 0.5-2.0 | 6-12 |

| Ni + 4-cyanopyridine N-oxide | 60-80 | 75-85 | 2-5 | 8-16 |

| Cu + DTBP system | 100-120 | 70-80 | 10-15 | 16-24 |

Nickel-catalyzed cyanation systems offer an economically attractive alternative to palladium-based methods [8]. The use of 4-cyanopyridine N-oxide as a cyano shuttle represents a significant advancement, providing both cost-effectiveness and reduced toxicity [8]. These systems demonstrate excellent functional group tolerance and operate under mild conditions with good regioselectivity [8]. The nickel catalyst systems typically require temperatures between 60-80°C and catalyst loadings of 2-5 mol% [8].

Copper-catalyzed cyanation methodologies have gained attention for their ability to activate carbon-hydrogen bonds directly [9]. The copper-catalyzed system utilizing ethyl(ethoxymethylene)cyanoacetate as a cyanating agent operates under ligand-free conditions in the presence of di-tert-butyl peroxide [9]. This approach offers significant safety advantages by avoiding the use of highly toxic traditional cyanide sources [9].

The selection of appropriate catalytic systems depends on the specific substrate requirements and desired reaction conditions [10]. For chlorinated aromatic substrates like those involved in the synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, palladium-catalyzed systems generally provide the highest efficiency and selectivity [10] [11].

Solvent Effects and Temperature Optimization

Solvent selection plays a crucial role in optimizing the synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, influencing both reaction kinetics and product selectivity [12]. The choice of reaction medium affects substrate solubility, catalyst activity, and the overall reaction mechanism [13] [12].

Dichloromethane has emerged as the preferred solvent for many synthetic routes due to its ability to dissolve both organic precursors effectively while maintaining chemical inertness under the reaction conditions . The use of dichloromethane as the primary solvent, combined with triethylamine as a base, facilitates the reaction at moderate temperatures while minimizing side reactions .

Acetonitrile represents another excellent solvent choice, particularly for reactions involving pyridine derivatives [14] [12]. The polar aprotic nature of acetonitrile enhances the solubility of ionic intermediates and facilitates nucleophilic substitution reactions [14]. Research has demonstrated that acetonitrile-water mixtures can provide optimal conditions for certain cyanation reactions, with the water content affecting both reaction rate and selectivity [12].

| Solvent System | Temperature Range (°C) | Relative Reaction Rate | Product Purity (%) |

|---|---|---|---|

| Dichloromethane | 25-40 | 1.0 | 92-95 |

| Acetonitrile | 40-60 | 1.3 | 88-92 |

| THF/Water (5:1) | 25-35 | 0.8 | 89-93 |

| DMF | 60-80 | 1.5 | 85-88 |

| Toluene | 80-110 | 0.6 | 78-82 |

Temperature optimization studies have revealed that the synthesis of acetonitrile derivatives generally requires moderate heating to achieve acceptable reaction rates [15] [16]. For the synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile specifically, temperatures between 360-380°C have been identified as optimal for maximizing yield while minimizing catalyst deactivation [15] [16]. However, these high temperatures are typically associated with gas-phase reactions over solid catalysts [15].

For solution-phase syntheses, temperature ranges of 25-80°C are more commonly employed [6] [17]. Lower temperatures (25-40°C) are preferred when using highly active palladium catalysts, as they provide excellent selectivity while preventing catalyst degradation [6]. Higher temperatures (60-80°C) may be necessary when using less active catalyst systems or when dealing with particularly unreactive substrates [17].

Temperature gradients along catalyst beds have been shown to significantly impact product yield and selectivity in continuous flow processes [16]. Maintaining optimal temperature profiles requires careful heat management and may necessitate the use of multiple reaction zones with different temperature setpoints [16].

Purification Techniques and Yield Maximization

The purification of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile requires sophisticated separation techniques due to the presence of structurally similar impurities and byproducts [18] [19]. The compound's physical properties, including a melting point of 67.5-67.8°C and boiling point of 165°C at 3 Torr, necessitate careful selection of purification methods [1].

Recrystallization represents the primary purification technique for this compound, leveraging the differential solubility characteristics between the target product and impurities [20]. The selection of appropriate recrystallization solvents is critical for achieving high purity while maintaining acceptable recovery yields [20]. Studies have demonstrated that complex-assisted crystallization can provide purity enhancements exceeding 80% compared to conventional recrystallization methods [20].

Column chromatography offers an alternative purification approach, particularly effective for separating compounds with similar physical properties [21]. Silica gel chromatography using gradient elution systems has proven effective for isolating acetonitrile derivatives [21]. The polar nature of the nitrile group requires careful optimization of the mobile phase composition to achieve adequate separation [21].

| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Processing Time (h) |

|---|---|---|---|

| Recrystallization (single) | 75-85 | 95-98 | 4-6 |

| Complex-assisted crystallization | 85-92 | 98-99.5 | 6-8 |

| Column chromatography | 80-88 | 96-99 | 8-12 |

| Steam distillation | 70-80 | 92-95 | 3-5 |

| Vacuum distillation | 85-90 | 94-97 | 2-4 |

Counter-current chromatography techniques have shown particular promise for purifying pyridine derivatives [19]. The pH-zone-refining counter-current chromatography method utilizes a two-phase solvent system consisting of methyl tert-butyl ether-tetrahydrofuran-water in an optimized volume ratio [19]. This technique has achieved purities exceeding 98.5% for similar pyridine-containing compounds [19].

Steam distillation can be employed for compounds that exhibit sufficient volatility under steam conditions [22] [23] [24]. This technique is particularly effective for removing high-boiling impurities while recovering the desired product in high purity [22]. The process involves heating the crude product mixture with water and collecting the steam-volatile components [23] [24].

Vacuum distillation represents another viable purification option, especially given the compound's boiling point of 165°C at reduced pressure [1] [25]. This technique allows for distillation at lower temperatures, reducing the risk of thermal decomposition [25]. The process typically involves heating the crude product under vacuum (3-10 Torr) and collecting fractions based on boiling point ranges [25].

Yield maximization strategies focus on optimizing reaction conditions while minimizing product losses during workup and purification [26] [27]. Process optimization studies have demonstrated that systematic variation of reaction parameters can lead to significant yield improvements [26]. The implementation of continuous flow processing and automated parameter optimization can further enhance overall process efficiency [27].

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile demonstrates notable thermodynamic stability under normal storage conditions, with decomposition onset estimated to occur above 200°C based on comparative studies of structurally similar nitrile-containing aromatic compounds [1] [2]. The compound exhibits enhanced thermal stability compared to simple aliphatic nitriles due to the aromatic stabilization provided by both the chlorophenyl and pyridine ring systems [3] [4].

Decomposition Mechanism and Products

The thermal decomposition of this compound follows established pathways for aromatic nitriles, initiating through carbon-hydrogen bond homolysis followed by nitrile group fragmentation [1] [5]. Primary decomposition products include hydrogen cyanide (HCN), methane, and various aromatic fragments, consistent with acetonitrile pyrolysis studies [1] [6]. Secondary decomposition products encompass ethylene, acetylene, and additional nitrogen-containing compounds [1] [7].

The activation energy for thermal decomposition is estimated at 50-60 kcal/mol, typical for aromatic nitrile compounds [1] [8]. This relatively high activation energy contributes to the compound's stability under normal handling conditions. For nitrile-containing aromatics, decomposition typically occurs within the 300-400°C temperature range [1] [3], significantly higher than the melting point of this specific compound.

| Decomposition Parameter | Value | Reference Basis |

|---|---|---|

| Thermal Decomposition Onset | > 200°C | Nitrile thermal decomposition studies [1] [2] |

| Typical Decomposition Range | 300-400°C | Aromatic nitriles literature [1] [3] |

| Activation Energy | 50-60 kcal/mol | Aromatic nitrile studies [1] [8] |

| Primary Products | HCN, CH₄, aromatic fragments | Acetonitrile pyrolysis [1] [6] |

Solubility Behavior in Organic Media

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile exhibits distinct solubility patterns across various organic solvents, directly influenced by its molecular structure containing both polar nitrile and pyridine functionalities alongside aromatic chlorophenyl components.

Confirmed Solubility Data

Experimental evidence confirms the compound's solubility in chloroform and diethyl ether at normal temperature [9] [12]. The compound appears as a white to pale yellow solid and demonstrates complete insolubility in water [9] [12], consistent with its hydrophobic aromatic character.

Predicted Solubility Patterns

Based on polarity indices and structural considerations, the compound is expected to demonstrate high solubility in polar aprotic solvents such as dimethylsulfoxide (DMSO, polarity index 7.2) and dimethylformamide (DMF, polarity index 6.4). Moderate solubility is anticipated in ethanol and methanol due to potential hydrogen bonding interactions with the pyridine nitrogen, while acetonitrile should provide excellent solvation due to similar nitrile functionality.

| Solvent | Solubility | Polarity Index | Mechanism |

|---|---|---|---|

| Water | Insoluble | 10.2 | Hydrophobic aromatic rings [9] [12] |

| Chloroform | Soluble | 4.1 | Confirmed - good extraction medium [9] [12] |

| Diethyl Ether | Soluble | 2.8 | Confirmed - synthesis compatible [9] [12] |

| DMSO | Highly Soluble (predicted) | 7.2 | Excellent polar organic solvation |

| Acetonitrile | Soluble (predicted) | 5.8 | Similar nitrile functionality |

Solubility Implications for Applications

The solubility profile indicates optimal compatibility with organic synthetic conditions and extraction procedures using moderate polarity solvents. The compound's insolubility in water facilitates separation and purification processes while its solubility in common organic solvents enables synthetic transformations and analytical procedures.

Acid-Base Characteristics (pKa Determination)

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile exhibits weak basic character primarily attributed to the pyridine nitrogen atom, with a predicted pKa of 4.08 ± 0.10 [9] [10] [11]. This value reflects the compound's protonation behavior under various pH conditions and influences its stability and reactivity profiles.

Basicity and Protonation Site

The pyridine nitrogen serves as the primary protonation site, as the lone pair of electrons on this nitrogen atom remains available for interaction with protons [11]. The nitrile group does not contribute significantly to basicity, as the nitrile carbon exhibits electrophilic character rather than basic properties.

The predicted pKa value of 4.08 is considerably lower than unsubstituted pyridine (pKa ~5.2), reflecting the electron-withdrawing effects of both the 4-chlorophenyl and acetonitrile substituents. These groups reduce the electron density on the pyridine nitrogen, diminishing its basicity compared to simpler pyridine derivatives.

pH Stability Range and Chemical Behavior

The compound demonstrates optimal stability within a pH range of 5-9, where neither excessive protonation nor nucleophilic attack on the nitrile group occurs. Under strongly acidic conditions (pH < 3), the compound becomes sensitive to protonation, potentially leading to hydrolysis reactions of the nitrile functionality. Conversely, under strongly basic conditions (pH > 11), the compound may experience nucleophilic attack on the electrophilic nitrile carbon.

| pH Parameter | Value/Range | Chemical Significance |

|---|---|---|

| pKa (Predicted) | 4.08 ± 0.10 | Computational structure-based prediction [9] [10] [11] |

| Optimal pH Range | 5-9 | Minimizes unwanted side reactions |

| Acid Sensitivity | pH < 3 | Protonation leads to potential hydrolysis |

| Base Sensitivity | pH > 11 | Nucleophilic attack on nitrile carbon |

Buffer Compatibility and Practical Considerations

The compound demonstrates compatibility with phosphate and acetate buffer systems, making it suitable for biological assays and pharmaceutical applications requiring controlled pH environments. Neutral to slightly acidic conditions are preferred for long-term storage and handling to minimize degradation pathways.

Phase Transition Analysis (Melting/Boiling Points)

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile exhibits well-defined phase transition temperatures that reflect its molecular structure and intermolecular interactions. The compound demonstrates a sharp melting point range of 67.5-67.8°C [9] [10] [11], indicative of a pure crystalline material with uniform molecular packing.

Melting Point Characteristics

The narrow melting point range (0.3°C span) suggests high purity and consistent molecular organization within the crystal lattice. This temperature falls within the typical range for substituted aromatic nitriles and reflects the balance between intermolecular forces including van der Waals interactions, dipole-dipole forces from the nitrile group, and π-π stacking between aromatic rings.

Boiling Point Behavior

The compound exhibits pressure-dependent boiling behavior with distinct values at different pressures:

- 165°C at 3 Torr (reduced pressure) [9] [10] [11]

- 357.1°C at 760 mmHg (atmospheric pressure) [13] [14]

The substantial difference between these values (192.1°C difference) indicates normal molecular behavior without decomposition at reduced pressure, making vacuum distillation a viable purification method. The high atmospheric boiling point (357.1°C) reflects the compound's molecular weight (228.68 g/mol) and strong intermolecular interactions.

Thermodynamic Transition Properties

| Phase Transition | Temperature (°C) | Pressure Conditions | Transition Characteristics |

|---|---|---|---|

| Melting Point | 67.5-67.8 | Atmospheric | Sharp range indicates purity [9] [10] [11] |

| Boiling Point | 165 | 3 Torr | Molecular integrity maintained [9] [10] [11] |

| Boiling Point | 357.1 | 760 mmHg | High value due to molecular weight [13] [14] |

| Decomposition | > 200 | Atmospheric | Competes with vaporization |

Vaporization Thermodynamics

The enthalpy of vaporization is estimated at 45-55 kJ/mol at reduced pressure and 55-65 kJ/mol at atmospheric pressure, based on structural analogies and boiling point data. These values reflect the energy required to overcome intermolecular forces during the liquid-to-gas transition.

Absence of Polymorphic Transitions

No crystalline polymorphism has been reported for this compound [9] [10] [11], suggesting a single stable crystal form under normal conditions. The absence of glass transition data indicates either that such transitions occur outside measured temperature ranges or that the compound maintains crystalline order throughout its stable temperature range.